molecular formula C21H18ClN3O4S B2435507 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1286710-23-3

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2435507
CAS No.: 1286710-23-3
M. Wt: 443.9
InChI Key: OGXLUQJIJDNCDC-UHFFFAOYSA-N
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Description

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features both benzothiazole and benzoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

Benzo[d]thiazole derivatives have been found to inhibit quorum sensing in bacteria. Quorum sensing is a mechanism that bacteria use for cell-cell communication, responding to external factors such as nutrient availability, and coordinating behaviors such as biofilm formation and pathogenesis .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds have shown potent cytotoxicity against human cancer cell lines .

Future Directions

Future research could focus on further exploring the potential of benzo[d]thiazole derivatives as quorum sensing inhibitors . Additionally, the anti-inflammatory properties of similar compounds could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1,3-benzothiazole with piperidine derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoxazole derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro substituent on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-mercaptobenzothiazole and 2-aminobenzothiazole.

    Benzoxazole derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole.

Uniqueness

3-(2-{4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and benzoxazole. This duality enhances its potential biological activity and makes it a versatile compound in various research fields .

Properties

IUPAC Name

3-[2-[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c22-14-4-3-7-17-19(14)23-20(30-17)28-13-8-10-24(11-9-13)18(26)12-25-15-5-1-2-6-16(15)29-21(25)27/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXLUQJIJDNCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(S2)C=CC=C3Cl)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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